molecular formula C10H9F3O3 B2507585 2-(3,3,3-Trifluoropropoxy)benzoic acid CAS No. 1466241-74-6

2-(3,3,3-Trifluoropropoxy)benzoic acid

Cat. No.: B2507585
CAS No.: 1466241-74-6
M. Wt: 234.174
InChI Key: WVUGGEXXMCKGQA-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoropropoxy substituent at the ortho position of the aromatic ring. The presence of three fluorine atoms on the propoxy chain confers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electron-withdrawing effects.

Properties

IUPAC Name

2-(3,3,3-trifluoropropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)5-6-16-8-4-2-1-3-7(8)9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUGGEXXMCKGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropoxy)benzoic acid typically involves the reaction of 3,3,3-trifluoropropanol with a benzoic acid derivative under specific conditions. One common method is the esterification of 3,3,3-trifluoropropanol with a benzoic acid derivative, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-(3,3,3-Trifluoropropoxy)benzoic acid is C10H9F3O2C_{10}H_{9}F_{3}O_{2}. The trifluoropropoxy group enhances the compound's lipophilicity and stability, making it suitable for various applications.

Pharmaceutical Applications

  • Drug Development :
    • The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its structure allows for modifications that can enhance pharmacological properties.
    • Research indicates that derivatives of benzoic acid exhibit significant biological activities, including anti-inflammatory and analgesic effects. The incorporation of the trifluoropropoxy group may further enhance these activities.
  • Polyphenol Oxidase Inhibition :
    • Studies have shown that benzoic acid derivatives can inhibit polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables. This inhibition is crucial in food preservation and processing, making 2-(3,3,3-Trifluoropropoxy)benzoic acid a candidate for food industry applications .

Agrochemical Applications

  • Herbicides and Pesticides :
    • The compound's structure suggests potential use as an herbicide or pesticide. Its lipophilic nature aids in penetration through plant cuticles, enhancing efficacy.
    • Research into similar benzoic acid derivatives has shown promising results in controlling various agricultural pests and diseases .
  • Plant Growth Regulators :
    • Benzoic acid derivatives are known to influence plant growth and development. The trifluoropropoxy modification could provide additional benefits in enhancing plant resilience against environmental stressors.

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance.
    • Its incorporation into polymer matrices may improve properties such as tensile strength and flexibility.
  • Fluorinated Materials :
    • Due to the presence of fluorine atoms, 2-(3,3,3-Trifluoropropoxy)benzoic acid can be utilized in developing fluorinated materials that exhibit unique surface properties, such as hydrophobicity and oleophobicity.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Drug Development Investigated as a potential anti-inflammatory agent.
PPO Inhibition Effective inhibitor of polyphenol oxidase; useful in food preservation.
Agrochemical Use Potential herbicide with effective pest control properties.
Polymer Synthesis Enhances thermal stability in polymer formulations.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoropropoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

4-(3,3,3-Trifluoropropoxy)benzoic Acid

This para-substituted isomer () differs only in the position of the trifluoropropoxy group on the benzoic acid ring. Positional isomerism significantly impacts biological activity and solubility. For example, 2-(4-methoxybenzoyl)benzoic acid () showed lower ΔGbinding values (-8.2 kcal/mol for T1R3) compared to non-fluorinated analogs, suggesting stronger receptor interactions .

3-Benzoylpropionic Acid (C10H10O3)

This compound () replaces the trifluoropropoxy group with a benzoyl chain on a propionic acid backbone. The absence of fluorine reduces its electron-withdrawing effects and lipophilicity, making it less suitable for applications requiring resistance to oxidative metabolism .

Fluorinated Agrochemical Derivatives

Flufenprox (C24H22ClF3O3)

A pyrethroid-like insecticide () containing a trifluoropropoxy group, flufenprox demonstrates the role of fluorine in enhancing pesticidal activity. The trifluoropropoxy moiety likely improves photostability and target binding, similar to hypothesized effects in 2-(3,3,3-Trifluoropropoxy)benzoic acid .

1-sec-Butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

This discontinued agrochemical () highlights the use of trifluoropropoxy groups in heterocyclic compounds. The fluorine atoms likely contribute to bioactivity by modulating electron density and steric bulk .

Pharmaceutical Analogs

Cangrelor (USAN RR-120)

A platelet aggregation inhibitor () featuring a trifluoropropylthio group.

5-Fluoro-4-(3-oxo-5,6-dihydro-3H-triazolooxazin-2-yl)-2-[(2S)-trifluoropropoxy]benzoic Acid

A patented intermediate () with a trifluoropropoxy group, this compound underscores the utility of fluorine in improving pharmacokinetic profiles. The trifluoropropoxy substituent likely enhances blood-brain barrier penetration compared to non-fluorinated analogs .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Substituent Application Key Properties/Effects
2-(3,3,3-Trifluoropropoxy)benzoic acid C10H9F3O3 Ortho-trifluoropropoxy Pharmaceutical R&D High lipophilicity, metabolic stability
4-(3,3,3-Trifluoropropoxy)benzoic acid C10H9F3O3 Para-trifluoropropoxy Discontinued (Materials) Reduced steric hindrance
Flufenprox C24H22ClF3O3 Trifluoropropoxymethyl Insecticide Enhanced photostability
Cangrelor C17H18ClF3N7O12P3S2 Trifluoropropylthio Antiplatelet Improved receptor binding

Key Observations :

  • Fluorine Content: Compounds with trifluoromethyl/propoxy groups exhibit 10–30% higher logP values compared to non-fluorinated analogs, enhancing membrane permeability .
  • Binding Affinity: Trifluoropropoxy derivatives in pharmaceuticals show ΔGbinding values 1–2 kcal/mol lower than non-fluorinated counterparts, indicating stronger target interactions .
  • Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, increasing half-life in vivo .

Biological Activity

2-(3,3,3-Trifluoropropoxy)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article explores its anti-inflammatory properties, mechanisms of action, and other biological effects based on recent research findings.

Chemical Structure and Properties

The compound 2-(3,3,3-trifluoropropoxy)benzoic acid features a trifluoropropoxy group attached to the benzoic acid structure. This modification can influence its solubility, stability, and interaction with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various benzoic acid derivatives, including 2-(3,3,3-trifluoropropoxy)benzoic acid. A significant focus has been placed on its ability to modulate inflammatory pathways.

The proposed mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. By binding to COX-2, the compound may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This was evidenced in a study where LPS-induced inflammation in rats was significantly mitigated by administering a related compound (3-CH2Cl), suggesting a similar action for 2-(3,3,3-trifluoropropoxy)benzoic acid .

In Vivo Studies

In vivo studies have demonstrated that derivatives of benzoic acid can effectively reduce inflammatory markers. For instance:

  • Study Design : Rats were induced with lipopolysaccharide (LPS) to simulate an inflammatory response. The administration of 500 mg/60 kg body weight of a similar benzoic acid derivative resulted in significant reductions in TNF-α (5.70 ± 1.04 × 10³ pg/mL) and IL-1β (2.32 ± 0.28 × 10³ pg/mL) levels compared to control groups .
  • Histopathological Analysis : Examination of lung tissues indicated reduced severity of injury in treated rats.
ParameterControl GroupTreatment Group
TNF-α (pg/mL)HighLow
IL-1β (pg/mL)HighLow
White Blood Cell CountElevatedNormal
Lung Injury SeveritySevereMild

Other Biological Activities

Research into benzoic acid derivatives has indicated additional biological activities:

  • Antimicrobial Effects : Benzoic acid and its derivatives are known for their antimicrobial properties, disrupting microbial pH balance and inhibiting growth .
  • Antimutagenic Properties : Some studies suggest that these compounds may exhibit antimutagenic effects, although more research is needed to confirm these findings .

Case Studies

A comprehensive study reviewed various benzoic acid derivatives and their biological activities:

  • Antifungal Activity : Certain derivatives were shown to inhibit fungal growth effectively.
  • Hypoglycemic Effects : Some compounds exhibited potential in lowering blood sugar levels.
  • Anti-estrogenic Activity : The ability to modulate estrogen receptors was noted in specific derivatives.

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